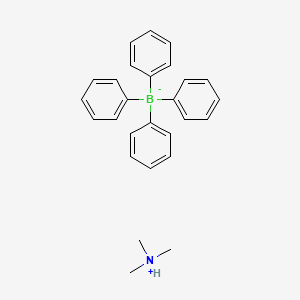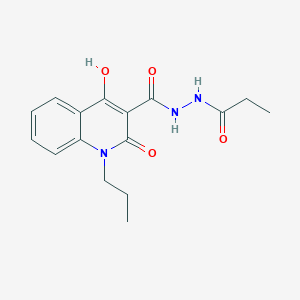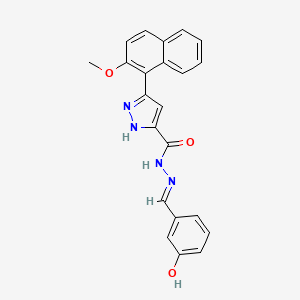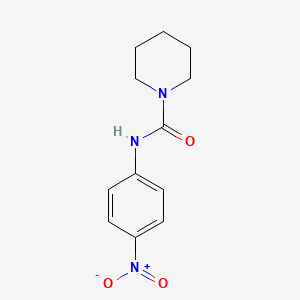
Quinoline, 8-chloro-4-methyl-2-((3-thiazolidinyl)propoxy)-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinoline, 8-chloro-4-methyl-2-((3-thiazolidinyl)propoxy)-, monohydrochloride is a chemical compound with a complex structure that includes a quinoline core, a chloro group, a methyl group, and a thiazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Quinoline, 8-chloro-4-methyl-2-((3-thiazolidinyl)propoxy)-, monohydrochloride typically involves multiple steps. The process begins with the preparation of the quinoline core, followed by the introduction of the chloro and methyl groups. The thiazolidine ring is then attached through a propoxy linker. The final step involves the formation of the monohydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, controlled temperature, and pressure conditions to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
Quinoline, 8-chloro-4-methyl-2-((3-thiazolidinyl)propoxy)-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinoline core or the thiazolidine ring.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.
Scientific Research Applications
Quinoline, 8-chloro-4-methyl-2-((3-thiazolidinyl)propoxy)-, monohydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: It has potential therapeutic applications, including antimicrobial and anticancer properties.
Industry: The compound is used in the formulation of industrial coatings and agrochemicals.
Mechanism of Action
The mechanism of action of Quinoline, 8-chloro-4-methyl-2-((3-thiazolidinyl)propoxy)-, monohydrochloride involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. The thiazolidine ring may interact with enzymes, inhibiting their activity and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A basic structure with various derivatives.
Chloroquine: A well-known antimalarial drug with a similar quinoline core.
Thiazolidine derivatives: Compounds with a thiazolidine ring, used in various pharmaceutical applications.
Uniqueness
Quinoline, 8-chloro-4-methyl-2-((3-thiazolidinyl)propoxy)-, monohydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
41288-11-3 |
|---|---|
Molecular Formula |
C16H20Cl2N2OS |
Molecular Weight |
359.3 g/mol |
IUPAC Name |
3-[3-(8-chloro-4-methylquinolin-2-yl)oxypropyl]-1,3-thiazolidine;hydrochloride |
InChI |
InChI=1S/C16H19ClN2OS.ClH/c1-12-10-15(18-16-13(12)4-2-5-14(16)17)20-8-3-6-19-7-9-21-11-19;/h2,4-5,10H,3,6-9,11H2,1H3;1H |
InChI Key |
AOTZGUJWIWBUCR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC=C2Cl)OCCCN3CCSC3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B11996844.png)

![ethyl 2-({7-[3-(4-bromophenoxy)-2-hydroxypropyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}sulfanyl)butanoate](/img/structure/B11996863.png)
![(2-{[({5-[(2-{[4-(Carboxymethyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetyl]amino}-1,3-thiazol-4-yl)acetic acid](/img/structure/B11996868.png)
![2-[(4-Chloro-3-methylphenoxy)methyl]-4-methoxybenzaldehyde](/img/structure/B11996881.png)



![(2E)-1-[2-(Benzyloxy)-4-methoxyphenyl]-3-(3,4-dihydro-2H-1,5-benzodioxepin-7-YL)prop-2-EN-1-one](/img/structure/B11996906.png)



![2-((E)-{[3-(4-chlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-6-methoxyphenol](/img/structure/B11996940.png)
